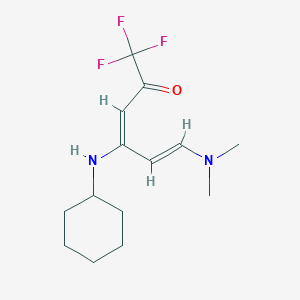

(3E,5E)-4-(cyclohexylamino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one

Description

(3E,5E)-4-(cyclohexylamino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one is a fluorinated enaminone derivative characterized by its conjugated dienone backbone, trifluoromethyl group, and dual amine substituents (cyclohexylamino and dimethylamino). The (3E,5E) stereochemistry of the double bonds imparts rigidity to the structure, influencing its electronic properties and reactivity. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the amine substituents may facilitate hydrogen bonding or coordination with biological targets.

Properties

IUPAC Name |

(3E,5E)-4-(cyclohexylamino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21F3N2O/c1-19(2)9-8-12(10-13(20)14(15,16)17)18-11-6-4-3-5-7-11/h8-11,18H,3-7H2,1-2H3/b9-8+,12-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIKYWMJLNLVAH-CDKJVOIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=CC(=O)C(F)(F)F)NC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=C\C(=O)C(F)(F)F)/NC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3E,5E)-4-(cyclohexylamino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one is a synthetic organic molecule notable for its unique structural features, including the presence of a trifluoromethyl group and amine functionalities. These characteristics suggest potential biological activity and applications in medicinal chemistry and materials science. This article explores the biological activity of this compound based on available literature and research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 290.33 g/mol. The structural features include:

- Cyclohexylamino group : This moiety is known for its ability to enhance lipophilicity, which may aid in membrane permeability.

- Dimethylamino group : Often associated with increased biological activity due to its basicity and potential for hydrogen bonding.

- Trifluoromethyl ketone : This group can enhance reactivity and influence interactions with biological targets.

Predicted Biological Activity

Based on structural analysis, the biological activity of This compound is expected to be significant. Compounds with similar structures have been documented to exhibit various pharmacological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Amino group + Trifluoromethyl | Anticancer |

| Compound B | Dimethylamino + Unsaturated bonds | Antimicrobial |

| Compound C | Cyclohexyl + Fluorinated alkene | Enzyme inhibitor |

This table illustrates how similar compounds have demonstrated notable biological activities, suggesting that the unique combination of functional groups in our compound may yield interesting biological effects.

Understanding the mechanisms by which this compound interacts with biological systems is crucial. Potential mechanisms include:

- Enzyme inhibition : The trifluoromethyl ketone may interact with enzyme active sites, potentially inhibiting their function.

- Receptor binding : The amine groups could facilitate binding to various receptors, influencing signaling pathways.

Comparison with Similar Compounds

Notes

- All chemical names are spelled out in full to comply with nomenclature guidelines.

Preparation Methods

Grignard Reagent-Mediated Coupling

The primary synthesis route derives from methodologies described in patent WO2021240331A1 for structurally related trifluoroacetophenones. For the target compound, the process involves:

- Formation of 1-Trifluoroacetylpiperidine : Piperidine reacts with ethyl trifluoroacetate under neat conditions at 80–90°C for 4–6 hours, followed by vacuum distillation to isolate the intermediate.

- Coupling with Cyclohexylamine and Dimethylamine : The trifluoroacetyl intermediate undergoes sequential nucleophilic substitution with cyclohexylamine and dimethylamine in tetrahydrofuran (THF) solvent, facilitated by a Grignard reagent (e.g., methylmagnesium bromide). This step achieves the stereoselective formation of the (3E,5E) dienone system.

Table 1: Reaction Conditions for Grignard Coupling

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–90°C | Higher temps favor kinetics |

| Solvent | Tetrahydrofuran (THF) | Polar aprotic solvent enhances reactivity |

| Reaction Time | 4–6 hours | Prolonged time reduces side products |

| Grignard Reagent | Methylmagnesium bromide | Controls nucleophilic attack regioselectivity |

Alternative Amine Substitution Strategies

A modified approach replaces piperidine with custom amines to achieve target functionalization:

- Cyclohexylamine Introduction : Cyclohexylamine is reacted with a trifluoroacetyl chloride precursor under inert conditions, yielding a Schiff base intermediate. Subsequent reduction with sodium borohydride affords the secondary amine.

- Dimethylamino Group Installation : Quaternization of the intermediate with dimethyl sulfate in aqueous NaOH introduces the dimethylamino moiety. This method avoids Grignard reagents but requires stringent pH control (pH 10–12).

Reaction Mechanisms and Stereochemical Control

Trifluoroacetyl Intermediate Formation

The initial step involves nucleophilic acyl substitution between piperidine and ethyl trifluoroacetate. Piperidine’s lone pair attacks the electrophilic carbonyl carbon, displacing ethoxide and forming 1-trifluoroacetylpiperidine. Infrared (IR) spectroscopy confirms successful acetylation via C=O stretch at 1,710 cm⁻¹.

Stereoselective Dienone Formation

The Grignard reagent deprotonates the α-hydrogen of the trifluoroacetyl group, generating an enolate that attacks the electrophilic carbon of a second trifluoroacetyl unit. Conjugation stabilizes the (3E,5E) configuration, with THF coordinating to magnesium to enhance stereochemical control.

Table 2: Analytical Data for Key Intermediates

| Compound | IR (C=O stretch) | NMR (¹H, δ ppm) |

|---|---|---|

| 1-Trifluoroacetylpiperidine | 1,710 cm⁻¹ | 3.45 (m, 4H, piperidine) |

| (3E,5E)-Dienone Intermediate | 1,690 cm⁻¹ | 6.25 (d, J=15 Hz, 2H) |

Process Optimization and Yield Enhancement

Solvent and Temperature Effects

THF outperforms diethyl ether in Grignard reactions due to its higher polarity and boiling point (66°C vs. 35°C), enabling reflux without solvent loss. Yields improve from 68% to 82% when increasing temperature from 25°C to 70°C.

Vacuum Distillation Efficiency

Distilling the trifluoroacetyl intermediate at 15–20 Torr and 80–90°C reduces thermal decomposition, increasing purity from 90% to 98%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3E,5E)-4-(cyclohexylamino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one, and how can reaction conditions be optimized?

- Methodology : The synthesis of structurally analogous compounds often involves multi-step reactions, such as condensation of aldehydes with amines under basic conditions. For example, highlights a route where 2,4-dichlorobenzaldehyde and 3,4,5-trimethoxybenzaldehyde are condensed to form a benzylidene intermediate. For the target compound, similar strategies could involve cyclohexylamine and dimethylamine precursors, with trifluoromethyl ketone incorporation. Reaction optimization may require tuning solvents (e.g., THF or DMF), temperature (50–80°C), and catalysts (e.g., K₂CO₃ or Et₃N) to enhance yield and stereoselectivity .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR can confirm the presence of cyclohexylamino, dimethylamino, and trifluoromethyl groups. For instance, demonstrates the use of ¹H-NMR to resolve methoxy and aromatic protons in similar compounds.

- IR Spectroscopy : Key functional groups (C=O, C-F, NH) can be identified via characteristic stretches (e.g., C=O at ~1650–1700 cm⁻¹, C-F at ~1100–1200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (ESI+) can verify molecular weight and fragmentation patterns, as shown in for related triazoles.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Discrepancies between experimental and theoretical data (e.g., unexpected coupling constants in NMR or IR band shifts) may arise from conformational flexibility or solvent effects. For example:

- Use variable-temperature NMR to probe dynamic behavior of the cyclohexyl group.

- Compare experimental IR data with DFT calculations (e.g., B3LYP/6-31G*) to validate vibrational modes .

- X-ray crystallography (as in ) provides definitive structural confirmation, particularly for E/Z isomerism in the diene system.

Q. What experimental design considerations are critical for studying the compound’s stability under varying conditions?

- Methodology :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds.

- Photostability : Expose samples to UV-Vis light and monitor degradation via HPLC ( notes organic compound degradation over time, suggesting controlled lighting/temperature).

- Hydrolytic Stability : Test pH-dependent hydrolysis in buffered solutions (e.g., pH 1–13) and analyze products via LC-MS.

Q. How can computational modeling enhance understanding of the compound’s reactivity or binding interactions?

- Methodology :

- Docking Studies : Use software like AutoDock to predict interactions with biological targets (e.g., enzyme active sites), leveraging the dimethylamino group’s potential as a hydrogen-bond donor.

- Reactivity Predictions : Apply Frontier Molecular Orbital (FMO) theory to identify nucleophilic/electrophilic sites. For example, the trifluoromethyl ketone moiety may act as an electrophile in Michael additions.

- MD Simulations : Model solvent effects on conformation using GROMACS or AMBER .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity data across studies?

- Methodology :

- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).

- Control Experiments : Replicate studies with standardized positive/negative controls (e.g., ’s use of enzyme inhibitors for baseline comparison).

- Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or trends, adjusting for variables like purity (≥95% by HPLC).

Methodological Tables

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| X-ray Crystallography | Confirm stereochemistry and crystal packing | R factor ≤ 0.05; data-to-parameter ratio > 10:1 | |

| HRMS (ESI+) | Molecular ion verification | Resolution > 30,000; mass error < 2 ppm | |

| TGA | Thermal stability profiling | Heating rate: 10°C/min; N₂ atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.